(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid
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Overview
Description
(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid is a boronic acid derivative with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug discovery and development. The presence of the boronic acid group allows it to participate in various chemical reactions, making it a versatile building block for synthesizing complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{1,4-Dioxa-8-azaspiro[45]decan-8-yl}pyridin-3-yl)boronic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the spirocyclic structure or the pyridine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential as a drug candidate, particularly in the development of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. The spirocyclic structure also contributes to its unique binding properties and stability .
Comparison with Similar Compounds
Similar Compounds
(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid: Unique due to its spirocyclic structure and boronic acid group.
Phenylboronic acid: Lacks the spirocyclic structure but shares the boronic acid group.
Pyridine-3-boronic acid: Similar pyridine ring but without the spirocyclic structure.
Uniqueness
The uniqueness of this compound lies in its combination of a spirocyclic structure and a boronic acid group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17BN2O4 |
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Molecular Weight |
264.09 g/mol |
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C12H17BN2O4/c16-13(17)10-2-1-5-14-11(10)15-6-3-12(4-7-15)18-8-9-19-12/h1-2,5,16-17H,3-4,6-9H2 |
InChI Key |
YOCKAXKTVWOOKD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CC=C1)N2CCC3(CC2)OCCO3)(O)O |
Origin of Product |
United States |
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